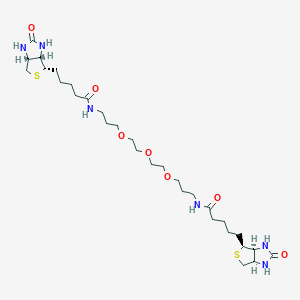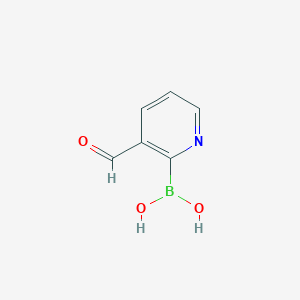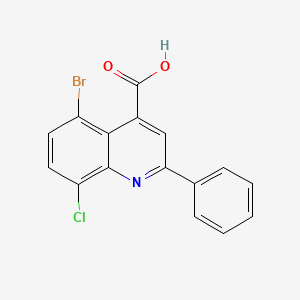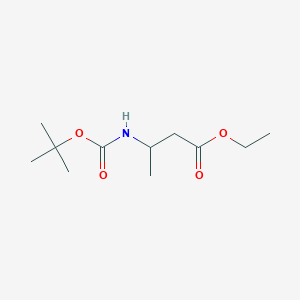![molecular formula C12H13N3O3S2 B13711444 Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is a chemical compound with the molecular formula C12H13N3O3S2 and a molecular weight of 311.38. It is primarily used in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate typically involves the reaction of 4-nitrophenol with 3-chloropropyl cyanide in the presence of a base to form the intermediate 3-(4-nitrophenoxy)propyl cyanide. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Hydrogen peroxide, acetic acid.
Substitution: Amines, alcohols, basic or acidic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Sulfoxides, sulfones.
Substitution: Substituted cyano derivatives.
Scientific Research Applications
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The nitro group and cyano group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl [3-(4-aminophenoxy)propyl]cyano-carbonimidodithioate
- Methyl [3-(4-methoxyphenoxy)propyl]cyano-carbonimidodithioate
- Methyl [3-(4-chlorophenoxy)propyl]cyano-carbonimidodithioate
Uniqueness
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C12H13N3O3S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[methylsulfanyl-[3-(4-nitrophenoxy)propylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C12H13N3O3S2/c1-19-12(14-9-13)20-8-2-7-18-11-5-3-10(4-6-11)15(16)17/h3-6H,2,7-8H2,1H3 |
InChI Key |
DSGOSDNWNUVVAK-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


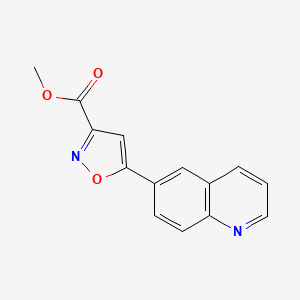
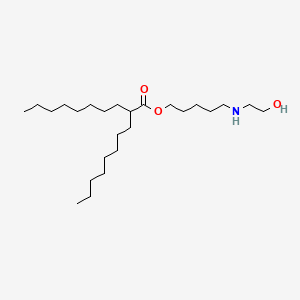
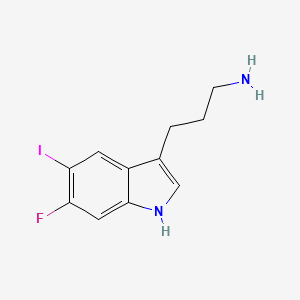
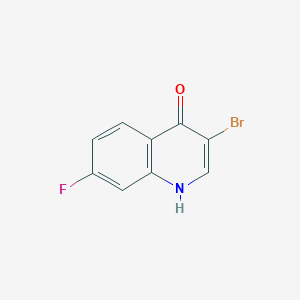


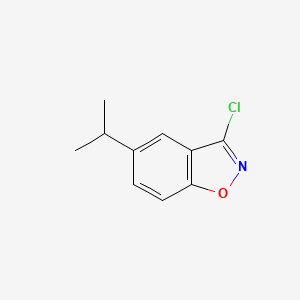
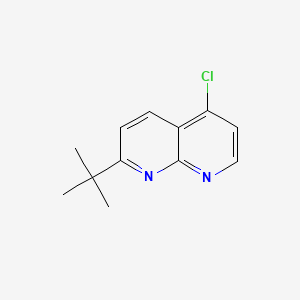

![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)
